Benzenepropanamide, a-amino-N-(3-((6-(dimethylamino)-9H-purin-9-yl)methyl)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenepropanamide, a-amino-N-(3-((6-(dimethylamino)-9H-purin-9-yl)methyl)phenyl)- is a complex organic compound with a unique structure that combines elements of benzene, propanamide, and purine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanamide, a-amino-N-(3-((6-(dimethylamino)-9H-purin-9-yl)methyl)phenyl)- typically involves multi-step organic reactions. The process begins with the preparation of the benzenepropanamide backbone, followed by the introduction of the amino group and the purine moiety. Common reagents used in these reactions include amines, halogenated compounds, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenepropanamide, a-amino-N-(3-((6-(dimethylamino)-9H-purin-9-yl)methyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Benzenepropanamide, a-amino-N-(3-((6-(dimethylamino)-9H-purin-9-yl)methyl)phenyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Benzenepropanamide, a-amino-N-(3-((6-(dimethylamino)-9H-purin-9-yl)methyl)phenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenepropanamide, a-methyl-
- Benzenepropanamide, a-amino-N-methyl-
Uniqueness
Benzenepropanamide, a-amino-N-(3-((6-(dimethylamino)-9H-purin-9-yl)methyl)phenyl)- is unique due to its specific structural features, which confer distinct chemical and biological properties compared to similar compounds. Its combination of benzene, propanamide, and purine moieties makes it a versatile compound with diverse applications.
Eigenschaften
CAS-Nummer |
115204-49-4 |
---|---|
Molekularformel |
C23H25N7O |
Molekulargewicht |
415.5 g/mol |
IUPAC-Name |
2-amino-N-[3-[[6-(dimethylamino)purin-9-yl]methyl]phenyl]-3-phenylpropanamide |
InChI |
InChI=1S/C23H25N7O/c1-29(2)21-20-22(26-14-25-21)30(15-27-20)13-17-9-6-10-18(11-17)28-23(31)19(24)12-16-7-4-3-5-8-16/h3-11,14-15,19H,12-13,24H2,1-2H3,(H,28,31) |
InChI-Schlüssel |
QEWGXGHHWKBXQX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=NC=NC2=C1N=CN2CC3=CC(=CC=C3)NC(=O)C(CC4=CC=CC=C4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.